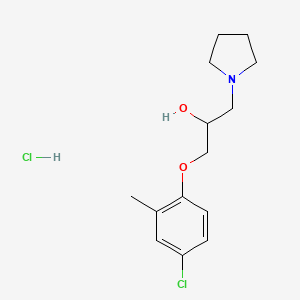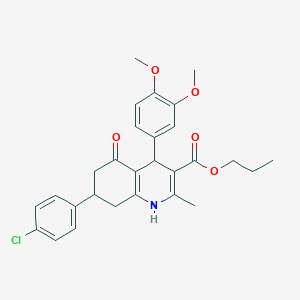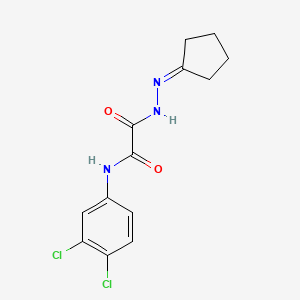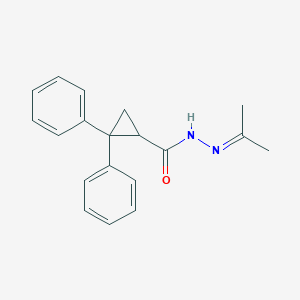
1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist. It is widely used in scientific research as a tool to study the role of beta-2 adrenergic receptors in various physiological and pathological conditions.
Mecanismo De Acción
1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride selectively blocks the beta-2 adrenergic receptor, which is a G protein-coupled receptor that is activated by the catecholamines adrenaline and noradrenaline. The beta-2 adrenergic receptor is widely distributed in various tissues, including the lungs, heart, skeletal muscle, and adipose tissue. Activation of the beta-2 adrenergic receptor leads to the activation of adenylate cyclase, which in turn increases the intracellular levels of cyclic AMP (cAMP). cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, leading to a wide range of physiological effects, such as bronchodilation, vasodilation, and glycogenolysis. By blocking the beta-2 adrenergic receptor, 1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride inhibits these effects.
Biochemical and Physiological Effects:
1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to have a number of biochemical and physiological effects in various tissues. In the lungs, it inhibits bronchodilation and airway smooth muscle relaxation. In the heart, it reduces the contractility and heart rate. In skeletal muscle, it reduces glycogenolysis and glucose uptake. In adipose tissue, it inhibits lipolysis and fat oxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is a well-characterized and widely used tool compound in scientific research. Its high selectivity for the beta-2 adrenergic receptor and low toxicity make it a valuable tool for studying the role of beta-2 adrenergic receptors in various physiological and pathological conditions. However, its limitations include the fact that it is not a physiological antagonist, meaning that it does not compete with endogenous ligands for receptor binding. This can limit its usefulness in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research involving 1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. One area of interest is the role of beta-2 adrenergic receptors in metabolic disorders, such as obesity and type 2 diabetes. Another area of interest is the development of new beta-2 adrenergic receptor antagonists with improved selectivity and efficacy. Additionally, the use of 1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in combination with other drugs or therapies may be explored to enhance its therapeutic potential.
Métodos De Síntesis
1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride can be synthesized by reacting 4-chloro-2-methylphenol with 1-pyrrolidinepropanol in the presence of a base, followed by quaternization with hydrochloric acid. The final product is obtained as a white crystalline powder.
Aplicaciones Científicas De Investigación
1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is mainly used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological conditions. It is also used as a reference compound in the development of new beta-2 adrenergic receptor antagonists.
Propiedades
IUPAC Name |
1-(4-chloro-2-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2.ClH/c1-11-8-12(15)4-5-14(11)18-10-13(17)9-16-6-2-3-7-16;/h4-5,8,13,17H,2-3,6-7,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHUVDUAHVJQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(CN2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B5161903.png)

![4-methyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5161912.png)


![N-[4-(10,12,14-trioxo-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-trien-11-yl)phenyl]acetamide](/img/structure/B5161951.png)

![1-(3-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5161964.png)
![3-phenoxy-N-{1-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5161967.png)
![3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5161972.png)


![8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5161995.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5162008.png)